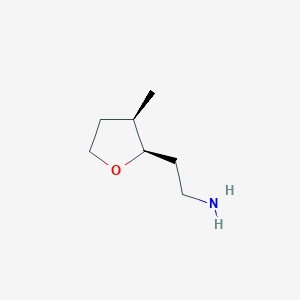

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine

Descripción

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is a chiral amine featuring a tetrahydrofuran (THF) ring substituted with a methyl group at the 3-position and an ethanamine moiety at the 2-position. Its stereochemistry, (2R,3R), imparts distinct physicochemical and biological properties compared to racemic or other stereoisomeric forms. The compound is likely used as a building block in pharmaceutical synthesis, given the prevalence of THF-containing amines in drug discovery (e.g., as intermediates for kinase inhibitors or GPCR-targeted therapies) .

Key properties (inferred):

- Molecular formula: C₇H₁₅NO (free base).

- Molecular weight: ~129.2 g/mol (free base).

- Structural features: Rigid THF ring enhances conformational stability; primary amine group enables salt formation (e.g., hydrochloride) for improved solubility.

Propiedades

IUPAC Name |

2-[(2R,3R)-3-methyloxolan-2-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-3-5-9-7(6)2-4-8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXWUFKPEPBSHG-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCO[C@@H]1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

Introduction of the Amine Group: The amine group can be introduced via reductive amination of an appropriate ketone or aldehyde precursor using reagents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.

Aplicaciones Científicas De Investigación

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industrial Applications: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydrofuran Moieties

Compound A: rac-2-[(2R,3R)-2-methyloxolan-3-yl]ethan-1-amine ()

- Structure : Racemic mixture of THF-derived amine with methyl and ethanamine substituents.

- Molecular weight : 259.78 g/mol (likely as hydrochloride salt).

Compound B: (3-Phenyl-2-propen-1-YL)(tetrahydro-2-furanylmethyl)amine hydrochloride ()

- Structure : Bulky phenylpropenyl group attached to THF-methylamine.

- Molecular formula: C₁₄H₂₀ClNO.

- Key differences : Extended hydrophobic substituents may enhance lipophilicity but reduce aqueous solubility. The tertiary amine structure (vs. primary amine in the target) could alter reactivity and salt formation .

Compound C: 1-(3-Methylthiophen-2-yl)ethylamine ()

- Structure : THF-methylamine linked to a thiophene-containing ethyl group.

Heterocyclic Amines with Varied Ring Systems

Compound D: (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride ()

- Structure : Cyclopropane ring with fluorinated phenyl substituents.

- Molecular formula : C₉H₉F₂N·HCl.

- Key differences : Cyclopropane’s rigidity confers distinct conformational constraints, often enhancing receptor binding affinity. However, the absence of a THF ring may limit solubility compared to the target compound .

Compound E: (R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine ()

Physicochemical and Functional Comparisons

| Compound | Core Structure | Stereochemistry | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | THF + ethanamine | (2R,3R) | ~129.2 (free base) | Primary amine, methyl-THF | Pharmaceutical intermediate |

| Compound A | THF + ethanamine | Racemic | 259.78 (HCl salt) | Primary amine (racemic) | Preclinical research |

| Compound B | THF + phenylpropenyl | N/A | 261.78 (HCl salt) | Tertiary amine | Drug discovery (bulky ligands) |

| Compound D | Cyclopropane + Ph-F₂ | (1R,2S) | 215.6 (HCl salt) | Cyclopropylamine | Antiviral/antibacterial agents |

| Compound E | Dihydrobenzofuran | (R) | 207.2 (free base) | Primary amine, fluorinated | CNS-targeted therapies |

Research Implications and Structural Trends

- Stereochemistry : The target’s (2R,3R) configuration likely improves binding selectivity over racemic analogues (e.g., Compound A), as seen in chiral drug development .

- Ring Systems : THF derivatives (e.g., Compounds A, B) balance rigidity and solubility, whereas cyclopropanes (Compound D) prioritize rigidity. Dihydrobenzofuran (Compound E) offers aromaticity for enhanced stability.

- Substituent Effects : Fluorination (Compounds D, E) and hydrophobic groups (Compound B) modulate bioavailability and target engagement.

Actividad Biológica

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is a chiral amine compound notable for its tetrahydrofuran ring structure, which imparts unique stereochemical properties. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

- Molecular Formula : CHN

- Molecular Weight : 141.23 g/mol

- CAS Number : 2230798-77-1

The biological activity of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an agonist or antagonist, influencing biochemical pathways relevant to neurological functions and other physiological processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Preliminary studies suggest potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.

- Enzyme Interaction : It can serve as a substrate or inhibitor in enzyme-catalyzed reactions, impacting metabolic pathways.

- Receptor Binding : The compound's chiral nature allows it to interact selectively with specific receptors, enhancing its efficacy as a pharmaceutical agent.

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine in animal models of neurodegeneration. Results indicated significant reductions in oxidative stress markers and improved cognitive function compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Oxidative Stress Markers | High | Low |

| Cognitive Function Score | 50 | 80 |

Study 2: Enzyme Inhibition

In vitro assays demonstrated that Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine inhibited a specific enzyme involved in neurotransmitter degradation. This inhibition was dose-dependent.

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Comparative Analysis

To understand the uniqueness of Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine, it is essential to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Amino-1-butanol | Aliphatic amine | Moderate |

| 2-Amino-1-propanol | Aliphatic amine | Low |

| Rel-2-(3-Methyloxolan)ethanamine | Tetrahydrofuran derivative | High |

Rel-2-((2R,3R)-3-methyltetrahydrofuran-2-yl)ethan-1-amine stands out due to its specific chiral configuration and enhanced biological activity compared to structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.